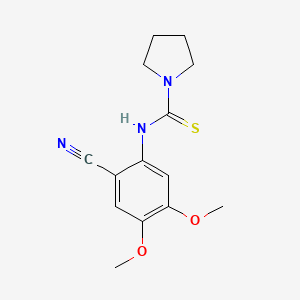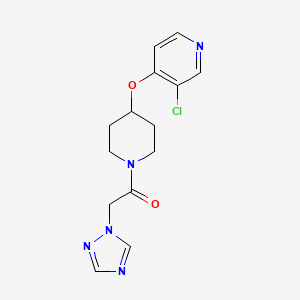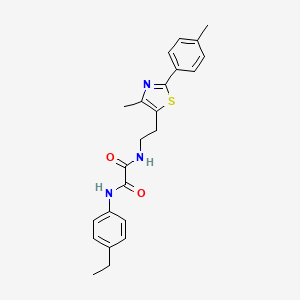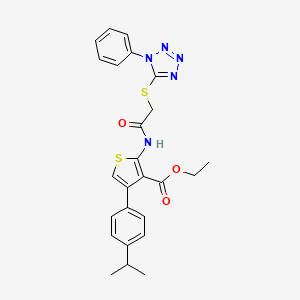
2-(4-(Nitroimino)-1,3,5-triazinan-1-yl)ethyl (4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamates are a class of compounds that are widely used in medicinal chemistry, agriculture, and other fields . They are known for their diverse biological activities, including antimicrobial and antioxidant properties .
Synthesis Analysis
Carbamates can be synthesized through a simple nucleophilic substitution reaction . The products are usually characterized by IR, NMR, Mass spectra, and CHN analysis .Molecular Structure Analysis
The molecular structure of carbamates is typically confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR .Chemical Reactions Analysis
Carbamates undergo various chemical reactions, including nucleophilic substitution reactions . They can also react with different reagents to yield a variety of products .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamates can vary widely. For example, some carbamates have a melting point around 65.2°C and a relative density of 1.367 g/cm3 .Applications De Recherche Scientifique
Synthesis and Potential Anticancer Applications
Researchers have explored the synthesis of related compounds for potential anticancer applications. For instance, the study of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from related carbamate compounds demonstrated effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating the potential of these compounds in cancer treatment (Temple et al., 1983).
Agricultural Applications
The compound's structure is reminiscent of neonicotinoids, a class of insecticides that have revolutionized pest control strategies in agriculture. The discovery of thiamethoxam, a second-generation neonicotinoid, highlights the significance of nitroimino heterocycles in developing insecticides with improved efficacy and safety profiles. Thiamethoxam has shown to provide excellent control over a wide variety of pests, underscoring the potential agricultural applications of related compounds (Maienfisch et al., 2001).
Material Science and Catalysis
In material science, covalent organic frameworks (COFs) supported with molecular Ni2+ catalysts have demonstrated remarkable performance in the oligomerization of ethylene to produce long-chain olefins. The inclusion of triazine and imine linkages within the COFs illustrates the utility of related nitroimino compounds in developing advanced materials for catalysis (Rozhko et al., 2017).
Environmental and Pesticide Analysis
The presence of related carbamates and nitroimine compounds in environmental samples, such as drinking and surface waters, has been monitored using advanced analytical techniques. This highlights the environmental impact and the necessity for the detection and analysis of such compounds, indicating their widespread use and potential environmental persistence (Bagheri et al., 1993).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-nitroimino-1,3,5-triazinan-1-yl)ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6O4/c13-9-1-3-10(4-2-9)16-12(20)23-6-5-18-7-14-11(15-8-18)17-19(21)22/h1-4H,5-8H2,(H,16,20)(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLKEVLAYKTSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=N[N+](=O)[O-])NCN1CCOC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Nitroimino)-1,3,5-triazinan-1-yl)ethyl (4-chlorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2826089.png)


![6-[4-(2-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2826095.png)

![Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride](/img/structure/B2826098.png)
![5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B2826099.png)

![N-(1-benzylpiperidin-4-yl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2826103.png)
![2-(4-Benzylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2826105.png)
![2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2826106.png)